molecular formula C6H9Cl3N2O3S B13364575 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate

2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate

Cat. No.: B13364575
M. Wt: 295.6 g/mol
InChI Key: DCGVJQVYYJDQGE-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trichloroethyl group, a methyl group, and a sulfonate group attached to a dihydroimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate typically involves the reaction of 2-methyl-4,5-dihydroimidazole with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and 2,2,2-trichloroethanol.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Hydrolysis: The major products are 2,2,2-trichloroethanol and the corresponding sulfonic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent for the protection of hydroxyl and amino groups in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a protecting group for hydroxyl and amino groups.

    Bis(2,2,2-trichloroethyl) azodicarboxylate: Employed in the synthesis of substituted cycloalkyl compounds and as an amination reagent.

    2,2,2-Trichloroethoxycarbonyl chloride: Commonly used in organic synthesis for the protection of amines.

Uniqueness

2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate is unique due to the presence of both a trichloroethyl group and a sulfonate group on the dihydroimidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C6H9Cl3N2O3S

Molecular Weight

295.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate

InChI

InChI=1S/C6H9Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-4H2,1H3

InChI Key

DCGVJQVYYJDQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1S(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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